N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide
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Overview
Description
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
The synthesis of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide typically involves multistep reactions starting from readily available starting materials. One common synthetic route includes the Friedländer condensation, which involves the reaction of 2-aminobenzaldehyde with a suitable ketone to form the quinoline core The final step involves the nitration of the benzamide moiety to introduce the nitro group . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide can be compared with other pyrazoloquinoline derivatives such as:
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-aminobenzamide: This compound has an amino group instead of a nitro group, which may alter its biological activity and chemical reactivity.
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-chlorobenzamide: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13(2)12-25-20-17(11-15-5-3-4-6-18(15)22-20)19(24-25)23-21(27)14-7-9-16(10-8-14)26(28)29/h3-11,13H,12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPPTUOFCFEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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